molecular formula C21H19ClN4O3 B2932882 3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105221-93-9

3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2932882
CAS No.: 1105221-93-9
M. Wt: 410.86
InChI Key: TZKRBWZIGFQTRA-UHFFFAOYSA-N
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Description

3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H19ClN4O3 and its molecular weight is 410.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Bioactive Compounds

The exploration of 1,2,4-oxadiazole compounds, such as those related to 3-(sec-butyl)-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, has led to significant discoveries in the field of medicinal chemistry. These compounds are synthesized through various methods and tested for their biological activities, including antitumor properties. For instance, the study by Maftei et al. (2013) synthesizes novel bioactive 1,2,4-oxadiazole natural product analogs tested for antitumor activity across a panel of cell lines, revealing promising results with specific compounds showing potent activity (Maftei et al., 2013).

Green Chemistry in Quinazoline Derivatives Synthesis

In the quest for environmentally friendly chemical synthesis, Wu and Yu (2010) developed a metal and phosgene-free method for synthesizing 1H-quinazoline-2,4-diones. This method emphasizes the reduction of hazardous reagents and conditions in the synthesis process, aligning with green chemistry principles (Wu & Yu, 2010). Similarly, Lu et al. (2014) demonstrated an efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as a dual solvent–catalyst, showcasing a novel approach to utilizing CO2 as a raw material for chemical synthesis (Lu et al., 2014).

Exploration of Quinazoline Derivatives for Antitumor Activity

Quinazoline-2,4(1H,3H)-diones have been extensively studied for their antitumor properties. A significant body of research, including the work by Zhou et al. (2013), highlights the synthesis of quinazoline derivatives and their evaluation against a variety of human tumor cell lines. These studies provide valuable insights into the structure-activity relationships and potential therapeutic applications of quinazoline-2,4(1H,3H)-diones (Zhou et al., 2013).

Properties

IUPAC Name

3-butan-2-yl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-3-13(2)26-20(27)16-6-4-5-7-17(16)25(21(26)28)12-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKRBWZIGFQTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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